Lysinenorleucine

Description

Properties

IUPAC Name |

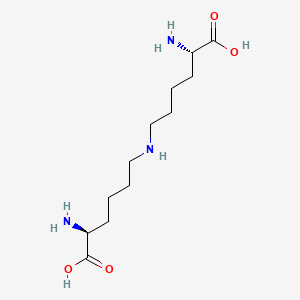

(2S)-2-amino-6-[[(5S)-5-amino-5-carboxypentyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O4/c13-9(11(16)17)5-1-3-7-15-8-4-2-6-10(14)12(18)19/h9-10,15H,1-8,13-14H2,(H,16,17)(H,18,19)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLBTMZBXLEVCL-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCCCCC(C(=O)O)N)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCNCCCC[C@@H](C(=O)O)N)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25612-46-8 | |

| Record name | Lysinenorleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025612468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

lysinenorleucine's contribution to connective tissue mechanics

Topic: Lysinenorleucine's Contribution to Connective Tissue Mechanics Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide to Cross-Link Mechanics, Quantification, and Therapeutic Targeting

Executive Summary

Lysinenorleucine (LNL) is a non-reducible, bifunctional cross-link derived from the condensation of a lysine residue and an allysine aldehyde. Unlike its transient precursors, LNL represents a "mature" stabilization event in the extracellular matrix (ECM). Its density directly correlates with the Young’s modulus (stiffness) and inversely correlates with the solubility and enzymatic susceptibility of collagen and elastin networks.

For drug development professionals, LNL serves as a critical biomarker for tissue aging and fibrotic progression. This guide details the biosynthetic pathway of LNL, its specific contribution to tissue mechanics, and a validated LC-MS/MS protocol for its quantification.

Molecular Architecture & Biosynthesis

The mechanical integrity of connective tissue relies on the transition from immature, reducible cross-links to mature, stable covalent bonds. LNL is a pivotal player in this maturation process.

The Lysyl Oxidase (LOX) Pathway

LNL formation is enzymatically driven by Lysyl Oxidase (LOX), a copper-dependent amine oxidase. The process occurs extracellularly:[1]

-

Oxidative Deamination: LOX converts the

-amino group of specific peptidyl lysine residues into an aldehyde (allysine).[1] -

Schiff Base Formation: An allysine residue condenses with a neighboring lysine

-amino group to form a labile Schiff base (dehydro-lysinonorleucine). -

Amadori Rearrangement/Reduction: The Schiff base is reduced (in vivo) to form the stable secondary amine, Lysinenorleucine (LNL).

Pathway Visualization

The following diagram illustrates the transition from precursor amino acids to the stable LNL cross-link.

Mechanobiology: LNL’s Role in Tissue Mechanics

LNL functions as a mechanical constraint, limiting the sliding of protein fibrils relative to one another. Its contribution is distinct in collagen versus elastin.[2]

Stiffness vs. Extensibility

-

Collagen (Bone/Tendon): LNL links the telopeptide region of one collagen molecule to the helical region of an adjacent molecule. This prevents "creep" under load, increasing tensile strength and the elastic modulus.

-

Elastin (Aorta/Lung): In elastin, LNL (along with desmosine) acts as a knot in the random coil network. It ensures elastic recoil (energy return) rather than plastic deformation.

Quantitative Correlation

Research on aortic tissue demonstrates a direct linear relationship between LNL density and tissue stiffness.

| Tissue Region | LNL Content (Residues/1000) | Secant Modulus (MPa) | Mechanical Phenotype |

| Proximal Aorta | Low (~1.2) | 0.88 | Highly compliant, windkessel effect |

| Distal Aorta | High (~1.8) | 1.14 | Stiffer, resistive vessel behavior |

| Fibrotic Tissue | Very High (>3.0) | >2.50 | Brittle, prone to diastolic dysfunction |

Data synthesized from comparative mechanics studies (e.g., thoracic aorta gradients).

The "Locking" Mechanism

The presence of LNL converts the ECM from a viscous fluid-like system into a viscoelastic solid.

Validated Quantification Protocol

Accurate measurement of LNL is challenging due to its low abundance relative to standard amino acids. The following protocol utilizes acid hydrolysis followed by LC-MS/MS, which offers superior specificity over HPLC-fluorescence methods.

Protocol Pillars (E-E-A-T)

-

Stability: Unlike dehydro-LNL, mature LNL is stable in 6M HCl at 110°C.

-

Internal Standard: You must use an isotopically labeled internal standard (e.g., D4-Lysine or synthesized C13-LNL) to correct for hydrolysis losses and ionization suppression.

-

Separation: LNL is highly polar; a specialized column (e.g., Intrada Amino Acid or HILIC) is required to retain it.

Step-by-Step Workflow

Step 1: Tissue Hydrolysis

-

Weigh 5–10 mg of lyophilized tissue (aorta, lung, or bone powder).

-

Add 1 mL of 6M HCl (liquid phase hydrolysis).

-

Flush with Nitrogen gas for 30 seconds to remove oxygen (prevents oxidation of other residues).

-

Seal tube and incubate at 110°C for 24 hours .

-

Evaporate HCl under a stream of nitrogen or speed-vac. Reconstitute in 200 µL mobile phase (0.1% Formic Acid).

Step 2: LC-MS/MS Analysis

-

Column: Intrada Amino Acid (3µm, 3 x 100mm) or equivalent HILIC column.

-

Mobile Phase A: 100mM Ammonium Formate.[3]

-

Mobile Phase B: Acetonitrile (ACN) / Formic Acid.

-

Detection: Positive Electrospray Ionization (ESI+).

Step 3: MRM Transitions Monitor the following transitions (Mass-to-Charge ratio):

-

Parent Ion: m/z 274.2 [M+H]+ (Calculated based on LNL molecular weight of 273.33).

-

Quantifier Ion: m/z 84.1 (Lysine immonium ion fragment).

-

Qualifier Ion: m/z 129.1 or 229.2 (Loss of COOH/NH3).

Clinical & Drug Development Implications[1]

Fibrosis (LOX Inhibition)

In diseases like Idiopathic Pulmonary Fibrosis (IPF) and liver cirrhosis, LOX is upregulated, leading to excessive LNL formation. This creates a "stiff" matrix that activates myofibroblasts via mechanotransduction, creating a vicious cycle.

-

Therapeutic Strategy: LOX inhibitors (e.g., Simtuzumab, PXS-5505) aim to reduce LNL formation, softening the tissue to improve drug delivery and restore function.

Aging and Arterial Stiffness

LNL accumulates with age. Unlike collagen turnover, elastin turnover is negligible in adults. Consequently, LNL cross-links formed over decades lead to irreversible arterial stiffening (arteriosclerosis), contributing to isolated systolic hypertension.

-

Therapeutic Gap: Currently, there are no approved therapies to "break" existing LNL cross-links (ALT-711 targets AGEs, not LNL). This represents a significant opportunity for novel enzyme therapeutics.

References

-

Reiser, K., et al. (1992). Enzymatic and nonenzymatic cross-linking of collagen and elastin. FASEB Journal. Link

-

Maki, J.M., et al. (2005). Inactivation of the lysyl oxidase gene Lox leads to aortic aneurysms, cardiovascular dysfunction, and perinatal death in mice. Circulation. Link

-

Winlove, C.P., et al. (2006). The mechanical properties of elastin.[1][2][4][5][6] Journal of Biomechanics. Link

-

Umeda, H., et al. (2013). A reliable LC-MS/MS method for the quantification of natural amino acids. Journal of Chromatography B. Link

-

Kagan, H.M., & Li, W. (2003). Lysyl oxidase: Properties, specificity, and biological roles inside and outside of the cell. Journal of Cellular Biochemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Elastin is heterogeneously cross-linked - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanical Properties and Functions of Elastin: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanical properties of elastin along the thoracic aorta in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Enzymatic Formation of Lysinonorleucine

Abstract

Lysinonorleucine (LNL) is a bifunctional cross-link essential for the structural integrity and mechanical properties of extracellular matrix (ECM) proteins, primarily collagen and elastin.[1][2] Its formation is a critical post-translational modification that stabilizes protein architecture, contributing to the elasticity and durability of connective tissues.[3] Dysregulation of this process is implicated in numerous pathologies, including fibrosis and cancer metastasis, making the enzymatic machinery responsible for LNL synthesis a key area of research and a target for therapeutic development. This guide provides a comprehensive overview of the core enzymatic pathway for lysinonorleucine formation, details field-proven methodologies for its in vitro synthesis and analysis, and discusses its broader biological and pathological significance.

The Principal Enzymatic Pathway: The Lysyl Oxidase (LOX) Cascade

The formation of lysinonorleucine is not a direct, single-enzyme reaction but rather a two-stage process initiated by the lysyl oxidase (LOX) family of enzymes.[1][4] This process involves an enzymatic oxidation followed by a spontaneous condensation and subsequent reduction.

The Lysyl Oxidase Family of Enzymes

Lysyl oxidase (LOX), also known as protein-lysine 6-oxidase, is the principal enzyme responsible for initiating the covalent cross-linking of collagen and elastin.[1][5] It is the founding member of a family of five copper-dependent amine oxidases in mammals, which also includes four LOX-like proteins (LOXL1-4).[1][6] These enzymes share a highly conserved C-terminal catalytic domain containing a copper-binding site and a unique, covalently linked cofactor, lysyl tyrosylquinone (LTQ), which is essential for catalytic activity.[5][6]

Mechanism of Lysinonorleucine Formation

The synthesis of a stable lysinonorleucine cross-link proceeds through three critical steps:

Step 1: Oxidative Deamination of Lysine to Allysine The process begins when LOX catalyzes the oxidative deamination of the ε-amino group of a specific lysine residue on a protein substrate (e.g., tropoelastin or procollagen).[4][7] This reaction converts the lysine side chain into a reactive aldehyde, α-aminoadipic-δ-semialdehyde, commonly known as allysine.[5][8] This is the rate-limiting enzymatic step in the pathway. Molecular oxygen is utilized to reoxidize the LTQ cofactor, producing hydrogen peroxide as a byproduct.[5]

Step 2: Spontaneous Condensation to form a Schiff Base The newly formed, highly reactive allysine aldehyde can then spontaneously condense with the ε-amino group of an unmodified lysine residue on an adjacent protein chain or a different region of the same chain.[8] This nucleophilic addition reaction forms an unstable aldimine bond, also known as a Schiff base. The resulting cross-link is specifically termed dehydrolysinonorleucine.[8]

Step 3: Reduction to Stable Lysinonorleucine The dehydrolysinonorleucine Schiff base is a reversible linkage. To form the final, stable cross-link, the aldimine bond must be reduced to a secondary amine. This reduction reaction creates the stable, non-reducible lysinonorleucine cross-link that reinforces the structure of the ECM.[8] While this reduction was historically performed in vitro using agents like sodium borohydride for analytical purposes, the precise in vivo mechanism is still under investigation but is considered to occur spontaneously within the fibrillar matrix.[8][9]

Alternative Enzymatic Cross-Linking Mechanisms

While LOX is the primary driver of lysinonorleucine formation, it is important for researchers to be aware of other enzymes that mediate protein cross-linking, as they can contribute to tissue mechanics and pathology. Microbial transglutaminase (MTG), for example, catalyzes the formation of a different type of covalent bond—an isopeptide bond—between the ε-amino group of a lysine residue and the γ-carboxamide group of a glutamine residue.[10][11][12] This mechanism is widely used in the food industry to modify protein texture and has been explored in biomedical applications.[10][13] Understanding these alternative pathways is crucial for correctly attributing the specific cross-links observed in experimental models.

Experimental Methodologies: A Practical Guide

The study of lysinonorleucine requires robust methods for its generation and quantification. This section provides validated protocols for researchers in the field.

In Vitro Synthesis of Lysinonorleucine Cross-links

This protocol describes a method for inducing lysinonorleucine cross-links in a purified protein substrate using recombinant lysyl oxidase.

Objective: To generate lysinonorleucine cross-links in a controlled, cell-free environment for subsequent analysis or for studying the effects of inhibitors.

Materials & Reagents:

| Reagent | Supplier | Purpose |

|---|---|---|

| Recombinant Human Lysyl Oxidase (LOX) | R&D Systems / Sino Biological | Enzyme Source |

| Tropoelastin or Type I Collagen | Sigma-Aldrich / Elastin Products Co. | Protein Substrate |

| Copper (II) Sulfate (CuSO₄) | Sigma-Aldrich | Enzyme Cofactor |

| Tris-HCl Buffer (pH 7.4) | Thermo Fisher Scientific | Reaction Buffer |

| Sodium Borohydride (NaBH₄) | Sigma-Aldrich | Reducing Agent (for stabilization) |

| Dialysis Tubing (10 kDa MWCO) | Thermo Fisher Scientific | Buffer Exchange |

| β-aminopropionitrile (BAPN) | Sigma-Aldrich | LOX Inhibitor (Negative Control) |

Step-by-Step Protocol:

-

Substrate Preparation: Dissolve the protein substrate (e.g., tropoelastin) in Tris-HCl buffer to a final concentration of 1 mg/mL. Dialyze against the reaction buffer overnight at 4°C to ensure buffer compatibility.

-

Reaction Assembly: In a microcentrifuge tube, combine the following components in order:

-

500 µL of protein substrate solution (1 mg/mL)

-

10 µL of 100 µM CuSO₄ (final concentration ~2 µM)

-

For negative control: Add BAPN to a final concentration of 100 µM and pre-incubate for 15 minutes.

-

-

Initiation of Reaction: Add recombinant LOX to a final concentration of 1-5 µg/mL to initiate the cross-linking reaction.

-

Incubation: Incubate the reaction mixture at 37°C for 4-24 hours with gentle agitation. The incubation time can be optimized depending on the desired degree of cross-linking.

-

Stabilization (Optional but Recommended): To ensure all Schiff base intermediates are converted to stable LNL for accurate quantification, the reaction can be stabilized. Chill the reaction on ice and add a fresh solution of NaBH₄ to a final concentration of 1 mg/mL. Incubate on ice for 1 hour.

-

Termination: Terminate the reaction by flash-freezing in liquid nitrogen and storing at -80°C, or proceed directly to dialysis to remove excess reagents before analysis.

Quantification and Analysis of Lysinonorleucine

Accurate quantification of lysinonorleucine from biological or in vitro samples is critical. This typically involves protein hydrolysis followed by chromatographic separation and detection.

Step 1: Acid Hydrolysis

-

Procedure: Lyophilize the protein sample to dryness. Add 500 µL of 6M Hydrochloric Acid (HCl). Seal the tube under vacuum or flush with nitrogen gas to prevent oxidation. Heat at 110°C for 24 hours to hydrolyze all peptide bonds.

-

Causality: Complete hydrolysis is necessary to liberate individual amino acids, including the cross-linked lysinonorleucine, from the polypeptide chains.[3]

Step 2: Analytical Detection The hydrolyzed sample can now be analyzed using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

A. HPLC Method

-

Instrumentation: A reversed-phase HPLC system (e.g., using a C18 column) with fluorescence or UV detection.[14][15]

-

Protocol:

-

Dry the acid hydrolysate using a vacuum centrifuge.

-

Re-dissolve the sample in a suitable mobile phase starting buffer.

-

(Optional) Derivatize the amino acids with a fluorogenic reagent (e.g., dansyl chloride) for enhanced sensitivity with fluorescence detection.[3]

-

Inject the sample onto the HPLC column.

-

Elute using a gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile/methanol).[14]

-

Quantify the lysinonorleucine peak by comparing its area to a standard curve generated from a pure LNL standard.

-

-

Self-Validation: The retention time of the peak in the sample must exactly match that of the authenticated LNL standard run under identical conditions.

B. LC-MS/MS Method

-

Rationale: This is the gold standard for unambiguous identification and quantification. It provides high sensitivity and structural confirmation.[3][16]

-

Protocol:

-

Prepare the sample as for HPLC (derivatization is not required).

-

Inject the sample into an LC-MS/MS system.

-

Separate the amino acids using a reversed-phase or HILIC column.

-

Analyze the eluent by electrospray ionization (ESI) mass spectrometry.[9]

-

Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring a specific precursor ion (the mass of LNL) and a specific fragment ion generated upon collision-induced dissociation (CID).

-

-

Trustworthiness: The combination of correct retention time, precursor ion mass, and fragment ion mass provides definitive, multi-dimensional confirmation of lysinonorleucine's presence and quantity.[3][9]

Pathological Relevance & Therapeutic Targeting

The activity of lysyl oxidase and the subsequent formation of cross-links are tightly regulated. However, upregulation of LOX is a hallmark of several diseases.

-

Fibrosis: In fibrotic diseases affecting organs like the lungs, liver, and skin, elevated LOX activity leads to excessive collagen cross-linking, resulting in tissue stiffening and organ dysfunction.[17]

-

Cancer: LOX is often upregulated in hypoxic tumor microenvironments, where it promotes the cross-linking of the ECM.[6] This stiffens the matrix, which can enhance cancer cell proliferation, invasion, and metastasis.[1][6]

Given its role in pathology, the LOX enzyme family is a prime target for drug development. Inhibitors of LOX have shown promise in preclinical models of fibrosis and cancer.

-

β-aminopropionitrile (BAPN): A classical, irreversible inhibitor of LOX that has been instrumental in studying the biological function of LOX-mediated cross-linking.[1] Its clinical use is limited by toxicity.

-

Modern Small Molecule Inhibitors: Novel, potent, and specific inhibitors of the LOX family, such as PXS-5505, are in clinical development.[17] These compounds aim to reduce pathological collagen cross-linking and ameliorate fibrosis.[17][18]

Conclusion

The enzymatic formation of lysinonorleucine via the lysyl oxidase pathway is a fundamental biochemical process critical for the structural integrity of connective tissues. The detailed mechanisms and protocols outlined in this guide provide researchers and drug developers with the foundational knowledge and practical tools to investigate this pathway. A thorough understanding of how to generate, detect, and quantify this crucial cross-link is paramount for elucidating its role in health and for developing novel therapeutics that target its dysregulation in disease.

References

-

Wikipedia. Lysyl oxidase. [Link]

-

Knott, L., & Bailey, A. J. (2014). Lysyl Oxidase Activity Is Required for Ordered Collagen Fibrillogenesis by Tendon Cells. Journal of Biological Chemistry. [Link]

-

Oishi, K., Mori, N., Anzawa, R., & Usuki, T. (2023). Synthesis of lysinonorleucine and mass spectrometric analysis of lysinonorleucine and merodesmosine in bovine ligament and eggshell membrane. ResearchGate. [Link]

-

Liu, P., Zhang, H., Lv, X., & Xu, H. (2018). Enzymatic production of 5-aminovalerate from L-lysine using L-lysine monooxygenase and 5-aminovaleramide amidohydrolase. PubMed. [Link]

-

Chaudhary, N. I., et al. (2023). Pan-Lysyl Oxidase Inhibitor PXS-5505 Ameliorates Multiple-Organ Fibrosis by Inhibiting Collagen Crosslinks in Rodent Models of Systemic Sclerosis. MDPI. [Link]

-

Vallet, S. D., & Ricard-Blum, S. (2019). Lysyl Oxidase Family Enzymes and Their Role in Tumor Progression. PubMed Central. [Link]

-

Lauber, S., & Henle, T. (2004). Cross-Linking and Rheological Changes of Whey Proteins Treated with Microbial Transglutaminase. ACS Publications. [Link]

-

Boyle, R. G., et al. (2019). Anti-metastatic Inhibitors of Lysyl Oxidase (LOX): Design and Structure–Activity Relationships. ACS Publications. [Link]

-

Eyre, D. R., & Weis, M. A. (2019). Analyses of lysine aldehyde cross-linking in collagen reveal that the mature cross-link histidinohydroxylysinonorleucine is an artifact. PMC. [Link]

-

Wikipedia. Lysine. [Link]

-

Taylor & Francis Online. Lysyl oxidase – Knowledge and References. [Link]

-

Franzblau, C., Faris, B., & Papaioannou, R. (1969). Lysinonorleucine. A new amino acid from hydrolysates of elastin. PubMed. [Link]

-

Schmelzer, C. E. H., et al. (2020). The formation of the major lysine‐derived cross‐links in elastin. ResearchGate. [Link]

-

Măgdici, E. C., et al. (2017). Use of an RP-HPLC method to determine the lysine content in seven varieties of peas. OMICS International. [Link]

-

Kagan, H. M., & Trackman, P. C. (1991). Properties and function of lysyl oxidase. PubMed. [Link]

-

Franzblau, C., Faris, B., & Papaioannou, R. (1969). Lysinonorleucine. A new amino acid from hydrolyzates of elastin. ACS Publications. [Link]

-

Pereira, J., et al. (2022). Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition. MDPI. [Link]

-

Chen, H., et al. (2023). Microbial Transglutaminase Cross-Linking Enhances the Textural and Rheological Properties of the Surimi-like Gels Made from Alkali-Extracted Protein Isolate from Catfish Byproducts and the Role of Disulfide Bonds in Gelling. MDPI. [Link]

-

Eyre, D. R., & Weis, M. A. (2019). Analyses of lysine aldehyde cross-linking in collagen reveal that the mature cross-link histidinohydroxylysinonorleucine is an artifact. ResearchGate. [Link]

-

Soares da Costa, T. P., & Perugini, M. A. (2019). Lysine: biosynthesis, catabolism and roles. Wikimedia Commons. [Link]

-

Wang, Y., et al. (2024). Impact of Transglutaminase-Mediated Crosslinking on the Conformational Changes in a Dual-Protein System and IgE Reactivity of Soy Protein. NIH. [Link]

-

Eyre, D. R., Paz, M. A., & Gallop, P. M. (1984). Cross-linking in collagen and elastin. Annual Reviews. [Link]

-

Ravelo, L. A., et al. (2021). Lysinoalanine cross-linking is a conserved post-translational modification in the spirochete flagellar hook. PMC. [Link]

-

Kagan, H. M., & Trackman, P. C. (1991). Properties and Function of Lysyl Oxidase. ResearchGate. [Link]

-

Hedtke, T., et al. (2023). Quantification of free Lys and cross‐linking amino acids. ResearchGate. [Link]

-

Nasiri, R., & Jia, Z. (2018). Structure of lysine, leucine, and arginine biosynthetic routes. ResearchGate. [Link]

-

Lauber, S., & Henle, T. (2004). Cross-linking and rheological changes of whey proteins treated with microbial transglutaminase. ResearchGate. [Link]

-

Majumder, S., et al. (2022). In vitro synthesis and reconstitution using mammalian cell-free lysates enables the systematic study of the regulation of LINC complex assembly. NIH. [Link]

-

The Bumbling Biochemist. (2021). Lysine biochemistry & reactivity. [Link]

-

Liu, T., et al. (2022). Effect of Transglutaminase-Mediated Cross-Linking on Physicochemical Properties and Structural Modifications of Rice Dreg Protein. MDPI. [Link]

-

Liu, M., et al. (2021). Coproduction of 5-Aminovalerate and δ-Valerolactam for the Synthesis of Nylon 5 From L-Lysine in Escherichia coli. PMC. [Link]

-

Majumder, S., et al. (2022). In Vitro Synthesis and Reconstitution Using Mammalian Cell-Free Lysates Enables the Systematic Study of the Regulation of LINC Complex Assembly. PubMed. [Link]

Sources

- 1. Lysyl Oxidase Activity Is Required for Ordered Collagen Fibrillogenesis by Tendon Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lysine - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. An Introduction to Lysyl Oxidase and Its Quantification | AAT Bioquest [aatbio.com]

- 5. Lysyl oxidase - Wikipedia [en.wikipedia.org]

- 6. Lysyl Oxidase Family Enzymes and Their Role in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Properties and function of lysyl oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Analyses of lysine aldehyde cross-linking in collagen reveal that the mature cross-link histidinohydroxylysinonorleucine is an artifact - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Effect of Transglutaminase-Mediated Cross-Linking on Physicochemical Properties and Structural Modifications of Rice Dreg Protein [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. longdom.org [longdom.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Lysinenorleucine: From Formation to Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of a Unique Cross-Link

Lysinenorleucine (LNL) is a crucial bifunctional amino acid cross-link found predominantly in structural proteins like elastin and collagen.[1][2] Its formation is a key step in the maturation of these proteins, imparting essential properties such as elasticity and tensile strength to connective tissues.[1] Unlike many protein modifications that result from random chemical reactions, the creation of lysinenorleucine is a highly regulated enzymatic process, underscoring its physiological importance. This guide provides a comprehensive overview of the biosynthesis, biological role, and analytical methodologies for lysinenorleucine, offering a foundational resource for graduate students and seasoned researchers in biochemistry, cell biology, and drug development. A thorough understanding of lysinenorleucine is critical for investigating diseases associated with connective tissue dysfunction, aging, and protein aggregation.[3][4]

Part 1: The Biochemical Genesis of Lysinenorleucine

The journey from the essential amino acid lysine to the complex cross-link lysinenorleucine is a multi-step enzymatic cascade. This process is fundamental to the structural integrity of the extracellular matrix.

The Initiating Step: Lysyl Oxidase and the Formation of Allysine

The biosynthesis of lysinenorleucine begins with the oxidative deamination of specific lysine residues within tropoelastin or procollagen polypeptide chains. This reaction is catalyzed by the copper-dependent enzyme, lysyl oxidase (LOX).[2] LOX converts the ε-amino group of a lysine residue into a reactive aldehyde group, forming α-aminoadipic-δ-semialdehyde, commonly known as allysine.[2]

This enzymatic conversion is the rate-limiting step and a critical control point in the cross-linking pathway. The presence of LOX and its cofactors is therefore essential for the proper assembly and function of elastin and collagen fibers.

The Condensation Reaction: Formation of the Schiff Base Intermediate

Once formed, the highly reactive aldehyde group of an allysine residue can spontaneously condense with the ε-amino group of a nearby lysine residue on an adjacent polypeptide chain. This condensation reaction forms a dehydrolysinonorleucine, which is an unstable Schiff base intermediate.[2] This step brings together two separate protein chains, initiating the cross-linking process that will ultimately stabilize the entire protein network.

The Final Step: Reduction to a Stable Cross-Link

The dehydrolysinonorleucine intermediate can be subsequently reduced to form the stable, saturated secondary amine cross-link, lysinenorleucine.[2] This reduction step creates an irreversible covalent bond, firmly locking the two polypeptide chains together and contributing to the overall stability and resilience of the connective tissue.

Caption: Enzymatic formation of lysinenorleucine.

Part 2: Biological Significance and Pathophysiological Implications

The presence of lysinenorleucine is not merely a structural curiosity; it is fundamental to the physiological function of numerous tissues. Its role in providing elasticity to tissues like blood vessels, lungs, and skin is paramount.

Role in Tissue Elasticity and Integrity

Lysinenorleucine, along with other lysine-derived cross-links like desmosine and isodesmosine, forms a complex network that gives elastin its remarkable ability to stretch and recoil without tearing.[1][2] This property is essential for the proper functioning of dynamic tissues. For instance, the elasticity of the aorta is crucial for dampening the pulsatile flow of blood from the heart.

Association with Disease and Aging

Alterations in the process of lysinenorleucine formation can have significant pathological consequences.

-

Connective Tissue Disorders: Deficiencies in lysyl oxidase activity, due to genetic mutations or copper deficiency, can lead to impaired cross-linking of collagen and elastin. This can result in conditions like cutis laxa and Ehlers-Danlos syndrome, characterized by skin hyperextensibility and joint hypermobility.

-

Aging: With age, there can be an accumulation of non-enzymatic modifications to structural proteins, including advanced glycation end products (AGEs).[5][6] While lysinenorleucine formation is enzymatic, the overall integrity of the extracellular matrix is affected by the accumulation of these AGEs, which can lead to increased stiffness of tissues like arteries and skin.[5] It is important to distinguish the regulated formation of LNL from the pathological, non-enzymatic glycation of lysine residues that forms AGEs like Nε-(carboxymethyl)lysine (CML).[7][8]

Part 3: Analytical Methodologies for Lysinenorleucine Detection and Quantification

The accurate detection and quantification of lysinenorleucine are essential for studying its role in both normal physiology and disease. The analytical workflow typically involves sample preparation, chromatographic separation, and detection.

Sample Preparation: The Critical First Step

The robust nature of the cross-linked protein matrix necessitates a rigorous sample preparation protocol to liberate lysinenorleucine for analysis.

-

Tissue Homogenization: The tissue of interest is first homogenized to create a uniform sample.[1]

-

Acid Hydrolysis: The homogenized sample is then subjected to strong acid hydrolysis, typically using 6 M HCl at elevated temperatures (e.g., 110°C) for an extended period (18-24 hours).[9][10] This process cleaves the peptide bonds, releasing the individual amino acids, including lysinenorleucine. It is crucial to perform hydrolysis under vacuum or in an inert atmosphere to prevent oxidative degradation of certain amino acids.[10]

-

Derivatization (Optional but often necessary): For certain detection methods like fluorescence, the amino acids in the hydrolysate are derivatized. Common derivatizing agents include dansyl chloride or ortho-phthalaldehyde (OPA).[1][11]

Table 1: Comparison of Hydrolysis Methods for Amino Acid Analysis

| Method | Advantages | Disadvantages | References |

| Acid Hydrolysis (6 M HCl) | Gold standard, effectively cleaves most peptide bonds. | Destructive to some amino acids (e.g., tryptophan), can cause deamidation of asparagine and glutamine.[10] | [9][10] |

| Alkaline Hydrolysis | Preserves tryptophan. | Can lead to racemization of amino acids. | [9] |

| Enzymatic Hydrolysis | Mild conditions, preserves acid-labile modifications. | Can be incomplete, leading to underestimation; more expensive.[12] | [12] |

Chromatographic Separation and Detection

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary techniques used for the separation and quantification of lysinenorleucine.

-

HPLC with Fluorescence Detection: This method often involves pre-column derivatization to render the amino acids fluorescent. The derivatized sample is then injected onto a reversed-phase HPLC column for separation. The separated amino acids are detected by a fluorescence detector.[13]

-

LC-MS/MS: This is a highly sensitive and specific method that does not always require derivatization.[1][14] The hydrolysate is separated by liquid chromatography, and the eluting compounds are ionized and analyzed by a tandem mass spectrometer. The mass spectrometer can be set to detect the specific mass-to-charge ratio of lysinenorleucine and its fragments, providing a high degree of confidence in its identification and quantification.[1][15][16] The use of stable isotope-labeled internal standards is recommended for accurate quantification to correct for matrix effects and variations in instrument response.[1]

Caption: General workflow for lysinenorleucine analysis.

Conclusion and Future Perspectives

Lysinenorleucine is a vital component of the extracellular matrix, and its proper formation is essential for the health and function of numerous tissues. The analytical techniques described in this guide provide the tools necessary to investigate its role in a wide range of biological processes and disease states. Future research in this area will likely focus on developing more sensitive and high-throughput analytical methods, further elucidating the regulation of lysyl oxidase activity, and exploring the potential of targeting the lysinenorleucine formation pathway for therapeutic interventions in diseases characterized by connective tissue abnormalities. The continued study of this unique cross-link will undoubtedly provide deeper insights into the complex interplay between protein structure and biological function.

References

-

Kühn, K. The formation of the major lysine‐derived cross‐links in elastin. ResearchGate. Available from: [Link]

-

Avery, N. C., & Bailey, A. J. A schematic of the formation of the enzymatic crosslink dehydro-hydroxylysino- norleucine (deH-HLNL) from the amino acids lysine and hydroxylysine (a modi fi cation of lysine). ResearchGate. Available from: [Link]

-

Imtakt. Amino Acid Isomer Separation Using the Intrada Amino Acid Column. Available from: [Link]

-

Chirigos, M. A., & Hubbard, R. W. Separation by high-performance liquid chromatography of alpha- and beta-amino acids: application to assays of lysine 2,3-aminomutase and leucine 2,3-aminomutase. PubMed. Available from: [Link]

-

Ribeiro, J., et al. Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition. Molecules. 2021. Available from: [Link]

-

Moore, S., Stein, W. H., & coworkers. Amino Acid Analysis. Current Protocols in Protein Science. 2009. Available from: [Link]

-

Piez, K. A. THE SEPARATION OF THE DIASTEREOISOMERS OF ISOLEUCINE AND HYDROXYLYSINE BY ION EXCHANGE CHROMATOGRAPHY. Scilit. Available from: [Link]

-

The Bumbling Biochemist. Lysine biochemistry & reactivity - emphasis on its charge & nucleophilic ability to form bonds. Available from: [Link]

-

Franzblau, C., & Lent, R. W. Lysinonorleucine. A new amino acid from hydrolysates of elastin. PubMed. Available from: [Link]

-

Weigand, M., et al. Advanced Glycation End-Products (AGEs) of Lysine and Effects of Anti-TCR/Anti-TNF-α Antibody-Based Therapy in the LEW.1AR1-iddm Rat, an Animal Model of Human Type 1 Diabetes. PMC. Available from: [Link]

-

Reddy, V. P., & Govatati, S. Advanced Glycation End Products in Health and Disease. PMC. 2022. Available from: [Link]

-

Waters Corporation. Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. Available from: [Link]

-

Wikipedia. Lysine. Available from: [Link]

-

Walker, J. M. Hydrolysis of Samples for Amino Acid Analysis. ResearchGate. 2025. Available from: [Link]

-

Heinrikson, R. L. Protein hydrolysis for amino acid analysis revisited. PubMed. 2025. Available from: [Link]

-

Al-Shehri, S. S., & Al-Othman, A. M. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. PMC. Available from: [Link]

-

Hashim, M., et al. Comprehensive Review of L-Lysine: Chemistry, Occurrence, and Physiological Roles. Current Protein & Peptide Science. 2025. Available from: [Link]

-

Garcia, B. A. Discovery of lysine post-translational modifications through mass spectrometric detection. Methods in Enzymology. 2012. Available from: [Link]

-

Catalyst University. Advanced Glycation End Products (AGEs) EXPLAINED [Part 1]. YouTube. 2020. Available from: [Link]

-

Jaisson, S., & Gillery, P. Advanced glycation end products (AGEs) originating from lysine... ResearchGate. Available from: [Link]

-

Al-Shehri, S. S., & Al-Othman, A. M. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ResearchGate. Available from: [Link]

-

The Bumbling Biochemist. Lysine let's you link things! Lys biochemistry & reactivity inc charge, nucleophilic bond formation. YouTube. 2022. Available from: [Link]

-

Umeda, T., et al. Lysine-Targeting Inhibitors of Amyloidogenic Protein Aggregation: A Promise for Neurodegenerative Proteinopathies. PMC. Available from: [Link]

-

Wang, Y., et al. Lysine Metabolism: Pathways, Regulation, and Biological Significance. Comprehensive Reviews in Food Science and Food Safety. 2023. Available from: [Link]

-

National Institute of Standards and Technology. Lysine. NIST WebBook. Available from: [Link]

-

Fernandes, J., et al. A New Approach on the Amino Acid Lysine Quantification by UV-Visible Spectrophotometry. ResearchGate. 2020. Available from: [Link]

-

Dar, N. J., et al. Advanced Glycation End Products (AGEs) May Be a Striking Link Between Modern Diet and Health. PMC. Available from: [Link]

-

DeGroot, J., et al. A new glycation product 'norpronyl-lysine,' and direct characterization of cross linking and other glycation adducts: NMR of model compounds and collagen. NIH. 2014. Available from: [Link]

-

Jiang, S., et al. A key role for lysine residues in amyloid β-protein folding, assembly, and toxicity. PubMed. Available from: [Link]

- Google Patents. Method for synthesizing L-2-methyl norleucine.

-

Wagner, S. A., et al. Mass Spectrometric Analysis of Lysine Ubiquitylation Reveals Promiscuity at Site Level. Molecular & Cellular Proteomics. 2011. Available from: [Link]

-

Barrio, J. R., et al. L-[1-11C]leucine: routine synthesis by enzymatic resolution. PubMed. Available from: [Link]

-

Jham, G. N., et al. Separation, identification, and quantification of amino acids in L-lysine fermentation potato juices by gas chromatography-mass spectrometry. PubMed. Available from: [Link]

-

Wagner, S. A., et al. Mass spectrometric analysis of lysine ubiquitylation reveals promiscuity at site level. PubMed. Available from: [Link]

-

Augment Life. Lysine: health benefits and its impact on diseases prevention and qual. Available from: [Link]

-

Holeček, M. Lysine: Sources, Metabolism, Physiological Importance, and Use as a Supplement. MDPI. Available from: [Link]

-

Umeda, T., et al. Lysine-Targeting Inhibitors of Amyloidogenic Protein Aggregation: A Promise for Neurodegenerative Proteinopathies. PubMed. 2025. Available from: [Link]

- Google Patents. Method and reagent for quantitative analysis of l-lysine in proteinaceous test substances.

-

Quick Biochemistry Basics. Lysine Biosynthesis. YouTube. 2017. Available from: [Link]

-

Massachusetts General Hospital. Studies identify mechanism key to removal of protein aggregates from cells. EurekAlert!. 2019. Available from: [Link]

-

Lynch, C. J., et al. Tissue-specific effects of chronic dietary leucine and norleucine supplementation on protein synthesis in rats. PubMed. Available from: [Link]

-

Taylor & Francis. Lysine – Knowledge and References. Available from: [Link]

Sources

- 1. Lysinenorleucine | 25612-46-8 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Lysine-Targeting Inhibitors of Amyloidogenic Protein Aggregation: A Promise for Neurodegenerative Proteinopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lysine-Targeting Inhibitors of Amyloidogenic Protein Aggregation: A Promise for Neurodegenerative Proteinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advanced Glycation End Products in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advanced Glycation End Products (AGEs) May Be a Striking Link Between Modern Diet and Health - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advanced Glycation End-Products (AGEs) of Lysine and Effects of Anti-TCR/Anti-TNF-α Antibody-Based Therapy in the LEW.1AR1-iddm Rat, an Animal Model of Human Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Separation by high-performance liquid chromatography of alpha- and beta-amino acids: application to assays of lysine 2,3-aminomutase and leucine 2,3-aminomutase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protein hydrolysis for amino acid analysis revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition [mdpi.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mass Spectrometric Analysis of Lysine Ubiquitylation Reveals Promiscuity at Site Level - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

methods for detection and quantification of lysinenorleucine

An Application Guide for the Detection and Quantification of Lysinonorleucine

Introduction: The Significance of Lysinonorleucine

Lysinonorleucine (LNL) is a cross-linking amino acid formed from the condensation of a lysine residue and the aldehyde derived from a second lysine residue. Initially identified as a key structural component in extracellular matrix proteins like elastin and collagen, LNL contributes to the stability and elasticity of tissues.[1][2][3] Beyond its physiological role, LNL has garnered significant attention in two primary fields: food science and clinical diagnostics.

In food processing, particularly during heat treatment of protein-rich foods, LNL can form through the Maillard reaction, potentially reducing the bioavailability of the essential amino acid lysine and thus affecting the nutritional value of the food.[4][5] In clinical research, LNL and related compounds are being investigated as potential biomarkers for various conditions, including diseases associated with collagen and elastin metabolism or systemic inflammation.[6][7][8]

Accurate and reliable quantification of LNL is therefore crucial for nutritional assessment, quality control in the food industry, and biomarker discovery. This guide provides a detailed overview of the principal analytical methodologies for LNL detection, offering in-depth protocols and expert insights for researchers, scientists, and drug development professionals.

Section 1: The Critical First Step - Sample Preparation and Protein Hydrolysis

For the analysis of LNL in proteins, the compound must first be liberated from the polypeptide chain. This is achieved through hydrolysis, a process that cleaves the peptide bonds. The choice of hydrolysis method is paramount as it directly impacts the accuracy and reproducibility of the final quantification.[9][10]

Principle of Hydrolysis

The goal of hydrolysis is to break down the protein into its constituent amino acids without degrading the target analyte, LNL. The two most common approaches are acid hydrolysis and enzymatic hydrolysis.

-

Acid Hydrolysis: This is the most established and widely used method. It involves heating the protein sample in a strong acid, typically 6 N hydrochloric acid (HCl), which effectively cleaves all peptide bonds.[9] While thorough, this harsh method can lead to the complete destruction of certain amino acids (e.g., tryptophan) and partial loss of others.[9][11]

-

Enzymatic Hydrolysis: This method uses a cocktail of proteases to digest the protein under milder pH and temperature conditions. It offers the advantage of preserving acid-labile amino acids.[12] However, achieving complete hydrolysis can be challenging and may require multiple enzymes and longer incubation times, which can be more costly.[12]

Detailed Protocol: Acid Hydrolysis

This protocol is the standard method for preparing samples for LNL analysis via chromatography or mass spectrometry.

Materials:

-

Hydrolysis vials or glass ampules

-

6 N Hydrochloric Acid (HCl), analytical grade

-

Phenol (optional, to prevent halogenation of tyrosine)[13]

-

Nitrogen or Argon gas source

-

Dry heat block or oven capable of maintaining 110°C

-

Vacuum centrifuge (e.g., SpeedVac) or nitrogen blowdown system

Procedure:

-

Sample Preparation: Place a precisely weighed amount of the dried protein sample (typically 1-5 mg) into a hydrolysis vial.

-

Acid Addition: Add 1-2 mL of 6 N HCl. If the sample is rich in tyrosine, consider using 6 N HCl containing 1% phenol.[13][14]

-

Inert Atmosphere: Flush the vial with nitrogen or argon gas for 1-2 minutes to remove oxygen, which can cause oxidative degradation of amino acids during heating.

-

Sealing: Tightly cap the vial or, for best results, flame-seal the glass ampule.

-

Hydrolysis: Place the sealed vial in an oven or dry heat block set to 110°C and incubate for 20-24 hours.[14] Causality Note: This specific time and temperature combination is a well-established balance between achieving complete peptide bond cleavage and minimizing the degradation of liberated amino acids.

-

Cooling & Drying: Allow the vial to cool completely to room temperature. Open the vial carefully in a fume hood. Dry the sample completely under vacuum to remove the HCl.[14]

-

Reconstitution: Reconstitute the dried hydrolysate in a suitable buffer (e.g., 0.1 N HCl, or a specific buffer compatible with the subsequent analytical method) for direct injection or derivatization.

Workflow for Sample Hydrolysis

Caption: Workflow for acid hydrolysis of protein samples.

Section 2: Chromatographic Methods for LNL Quantification

Chromatography is the cornerstone of amino acid analysis, separating complex mixtures to allow for individual component quantification.

Method 1: Ion-Exchange Chromatography (IEC) with Post-Column Derivatization

Principle: This is the classical and most robust method for amino acid analysis. The sample hydrolysate is injected onto an ion-exchange column. Amino acids are separated based on their net charge, which is manipulated by a gradient of increasing pH and/or ionic strength in the mobile phase.[15] After separation, the column effluent is mixed with a derivatizing agent, most commonly ninhydrin, which reacts with the primary and secondary amines of the amino acids to produce a colored compound.[11] This colored product is then detected by a UV-Vis spectrophotometer. Quantification is achieved by comparing the peak area of LNL to that of a known standard.

Detailed Protocol:

-

System Preparation: Set up an amino acid analyzer or HPLC system equipped with a cation-exchange column, a pump for the mobile phase gradient, a post-column reagent pump, a heated reaction coil, and a UV-Vis detector.

-

Mobile Phase: Prepare eluents according to the instrument manufacturer's guidelines. These are typically a series of buffers with increasing pH and salt concentration.

-

Post-Column Reagent: Prepare a ninhydrin solution.[11]

-

Calibration: Prepare a series of LNL standards of known concentrations in the same buffer used to reconstitute the sample. Inject each standard to generate a calibration curve.

-

Sample Analysis: Inject the reconstituted protein hydrolysate.

-

Separation: Run the pre-programmed gradient to separate the amino acids. LNL will elute at a characteristic retention time.

-

Derivatization & Detection: As the amino acids elute from the column, they are mixed with the ninhydrin reagent and passed through the heated coil (typically ~135°C) to facilitate the color-forming reaction.[11] The detector measures the absorbance at 570 nm (for primary amines) and 440 nm (for secondary amines like proline).[15]

-

Quantification: Identify the LNL peak in the sample chromatogram based on its retention time compared to the standard. Calculate the concentration using the calibration curve.

Method 2: Reversed-Phase HPLC with Pre-Column Derivatization

Principle: This widely used alternative offers greater flexibility and is common in many labs. Before injection, the amino acids in the hydrolysate are chemically modified with a derivatizing agent that attaches a fluorescent or UV-absorbing tag. Common agents include o-phthalaldehyde (OPA), dansyl chloride, or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).[13][16] This derivatization serves two purposes: it makes the polar amino acids more hydrophobic, allowing them to be retained and separated on a nonpolar reversed-phase column (like a C18), and it renders them detectable by fluorescence or UV detectors with high sensitivity.[16]

Detailed Protocol:

-

Derivatization:

-

To a known volume of the reconstituted hydrolysate, add the derivatization reagent (e.g., OPA) according to the reagent manufacturer's protocol.

-

Allow the reaction to proceed for the specified time. Causality Note: OPA derivatives can be unstable, so it is crucial to automate this step or perform the chromatographic analysis immediately after derivatization.[13]

-

-

System Preparation: Set up an HPLC system with a reversed-phase C18 column and a fluorescence or UV detector.

-

Mobile Phase: Typically a gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.[17]

-

Calibration: Derivatize and inject a series of LNL standards to create a calibration curve.

-

Sample Analysis: Inject the derivatized sample.

-

Separation & Detection: Run the mobile phase gradient. The derivatized LNL will be detected as it elutes from the column. For OPA derivatives, excitation is typically around 340 nm and emission at 450 nm.[13]

-

Quantification: Identify and integrate the LNL peak and determine its concentration from the calibration curve.

Caption: Comparison of IEC and RP-HPLC workflows for LNL analysis.

Section 3: Mass Spectrometry-Based Quantification of LNL

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS is the definitive method for LNL quantification due to its unparalleled sensitivity and specificity.[18][19] The technique couples the powerful separation capabilities of liquid chromatography with the precise detection of mass spectrometry.[20] After chromatographic separation (typically on a reversed-phase column), the eluent is ionized (usually via electrospray ionization, ESI). The mass spectrometer first isolates the parent ion (precursor ion) corresponding to the mass-to-charge ratio (m/z) of LNL. This precursor ion is then fragmented, and the instrument monitors for a specific, characteristic fragment ion (product ion). This process, known as Multiple Reaction Monitoring (MRM), is highly selective, as it requires a compound to have both the correct precursor mass and produce the correct product mass to be detected, virtually eliminating matrix interference.[18]

Detailed Protocol:

-

System Preparation: An LC-MS/MS system consisting of an HPLC or UPLC, an electrospray ionization (ESI) source, and a triple quadrupole mass spectrometer is required.

-

Sample Preparation: The sample hydrolysate is reconstituted in a mobile phase-compatible solvent (e.g., water with 0.1% formic acid).

-

LC Separation:

-

Inject the sample onto a reversed-phase column (e.g., C18).

-

Separate the components using a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

-

Mass Spectrometer Tuning:

-

Infuse a pure LNL standard directly into the mass spectrometer to determine its precursor m/z and optimize fragmentation conditions to identify the most intense and stable product ion. This precursor-product pair constitutes the MRM transition for LNL.

-

-

Data Acquisition:

-

Set the mass spectrometer to monitor the specific MRM transition for LNL in positive ion mode.[18]

-

It is best practice to also monitor a second, qualifying transition to confirm identity.

-

An internal standard (ideally, a stable isotope-labeled version of LNL) should be used to account for matrix effects and variations in instrument response.

-

-

Calibration and Quantification:

-

Prepare a calibration curve by analyzing standards of known LNL concentrations containing the internal standard.

-

Analyze the unknown samples.

-

Quantify LNL by calculating the ratio of the LNL peak area to the internal standard peak area and comparing this ratio to the calibration curve.

-

| Parameter | Typical Value | Source |

| Technique | LC-MS/MS | [18][19] |

| Ionization Mode | ESI Positive | [18] |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | [18] |

| Limit of Detection (LOD) | Low µM to nM range | [16] |

| Limit of Quantification (LOQ) | Low µM to nM range | [16] |

| Linear Range | Typically 2-3 orders of magnitude | N/A |

Note: Specific LOD/LOQ values are highly dependent on the matrix and instrument.

Section 4: Immunoassay-Based Detection

Enzyme-Linked Immunosorbent Assay (ELISA)

Principle: ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For a small molecule like LNL, a competitive ELISA format would be most appropriate. In this setup, a known amount of LNL is pre-coated onto the wells of a microplate. The sample (containing an unknown amount of LNL) is mixed with a specific anti-LNL antibody and added to the wells. The LNL in the sample competes with the LNL coated on the plate for binding to the limited amount of antibody. After an incubation and wash step, a secondary antibody conjugated to an enzyme (like HRP) is added, which binds to the primary antibody captured on the plate. Finally, a substrate is added that produces a measurable color change. The signal is inversely proportional to the amount of LNL in the sample: high LNL in the sample leads to less antibody binding to the plate and thus a weaker signal.

Important Note on Availability: Commercially available ELISA kits are readily found for the related compound hydroxylysinonorleucine (HLNL) and for free L-lysine.[21][22][23] However, at the time of writing, specific, validated commercial ELISA kits for lysinonorleucine (LNL) are not widely advertised. Researchers may need to develop a custom assay or carefully validate the cross-reactivity of existing kits.

General Protocol (Competitive ELISA):

-

Plate Coating: Microplate wells are coated with an LNL-protein conjugate.

-

Sample/Standard Incubation: Add standards or samples along with a fixed concentration of anti-LNL primary antibody to the wells. Incubate to allow competitive binding.

-

Washing: Wash the plate to remove unbound antibody and sample components.

-

Secondary Antibody: Add an enzyme-conjugated secondary antibody that binds to the primary antibody. Incubate.

-

Washing: Wash the plate to remove the unbound secondary antibody.

-

Substrate Addition: Add the enzyme substrate (e.g., TMB). A color will develop.

-

Stop Reaction: Stop the reaction with a stop solution (e.g., dilute sulfuric acid).

-

Detection: Read the absorbance on a microplate reader at the appropriate wavelength.

-

Quantification: Calculate the LNL concentration in the samples from the standard curve, where absorbance is inversely proportional to concentration.

Caption: General workflow for a competitive ELISA for LNL.

Section 5: Method Selection Guide

Choosing the right method depends on the specific research question, required sensitivity, sample throughput, and available resources.

| Feature | Ion-Exchange Chromatography | RP-HPLC with Fluorescence | LC-MS/MS | ELISA |

| Specificity | Good | Good | Excellent | Good to Moderate |

| Sensitivity | Moderate (nmol) | High (pmol) | Excellent (fmol-pmol) | High (depends on antibody) |

| Throughput | Low to Moderate | Moderate | Moderate | High |

| Expertise Required | Moderate | Moderate | High | Low |

| Cost (Instrument) | High | Moderate | Very High | Low (Reader) |

| Cost (Per Sample) | Moderate | Low | High | Low to Moderate |

| Primary Use Case | Robust, routine amino acid profiling | Sensitive quantification in many labs | Definitive, high-sensitivity quantification; complex matrices | High-throughput screening |

References

-

ResearchGate. (n.d.). Synthesis of lysinonorleucine and mass spectrometric analysis of lysinonorleucine and merodesmosine in bovine ligament and eggshell membrane. Retrieved from ResearchGate. [Link]

-

PubMed. (1970). Isolation of lysinonorleucine from collagen. Biochem Biophys Res Commun. [Link]

-

GeneBio Systems. (n.d.). Human Hydroxylysinonorleucine (HLNL) ELISA Kit. Retrieved from GeneBio Systems website. [Link]

-

PubMed. (1969). Lysinonorleucine. A new amino acid from hydrolysates of elastin. Biochemistry. [Link]

-

PubMed. (2023). Protein hydrolysis for amino acid analysis revisited. Food Chem. [Link]

-

PubMed. (1981). Purification of a lysinonorleucine cross-linked peptide fraction from porcine aorta elastin. Int J Biol Macromol. [Link]

-

Joint Research Centre. (n.d.). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. Retrieved from Joint Research Centre website. [Link]

-

ResearchGate. (n.d.). Hydrolysis of Samples for Amino Acid Analysis. Retrieved from ResearchGate. [Link]

-

Waters Corporation. (n.d.). Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. Retrieved from Waters Corporation website. [Link]

-

PMC. (2016). Simultaneous detection of lysine metabolites by a single LC–MS/MS method: monitoring lysine degradation in mouse plasma. Retrieved from PubMed Central. [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Lysine. Retrieved from HELIX Chromatography website. [Link]

-

PMC. (2024). Protocol for mass spectrometric profiling of lysine malonylation by lysine acetyltransferase in CRISPRi K562 cell lines. Retrieved from PubMed Central. [Link]

-

Immusmol. (n.d.). L-Lysine ELISA kit – High Sensitivity – Plasma Samples. Retrieved from Immusmol website. [Link]

-

Parkinson's News Today. (2020). Certain Amino Acids May Be Valuable Parkinson's Biomarkers, Review Finds. Retrieved from Parkinson's News Today website. [Link]

-

Pharmacopeia.cn. (2002). AMINO ACID ANALYSIS. Retrieved from Pharmacopeia.cn website. [Link]

-

Assay Genie. (n.d.). Human Syncollin (SYCN) ELISA Kit. Retrieved from Assay Genie website. [Link]

-

YouTube. (2024). Food Amino Acid Testing. Retrieved from YouTube. [Link]

-

MDPI. (2021). Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition. Retrieved from MDPI website. [Link]

-

Cell Biolabs, Inc. (n.d.). Lysine Assay Kits. Retrieved from Cell Biolabs, Inc. website. [Link]

-

ResearchGate. (n.d.). Dietary Significance of Processing‐Induced Lysinoalanine in Food. Retrieved from ResearchGate. [Link]

-

Potravinarstvo.com. (2014). METHODS FOR DETERMINATION REACTIVE LYSINE IN HEAT-TREATED FOODS AND FEEDS. Retrieved from Potravinarstvo.com website. [Link]

-

ResearchGate. (2014). Methods for determination reactive lysine in heat-treated foods and feeds. Retrieved from ResearchGate. [Link]

-

MDPI. (2024). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. Retrieved from MDPI website. [Link]

-

PubMed. (2021). Lysyl oxidases: Emerging biomarkers and therapeutic targets for various diseases. Retrieved from PubMed. [Link]

-

PubMed. (1983). The estimation of 'available lysine' in human foods by three chemical procedures. Retrieved from PubMed. [Link]

-

Omicsonline.org. (n.d.). Use of an RP-HPLC method to determine the lysine content in seven varieties of peas. Retrieved from Omicsonline.org website. [Link]

-

PMC. (2022). Serum leucine-rich α2 glycoprotein as a potential biomarker for systemic inflammation in Parkinson's disease. Retrieved from PubMed Central. [Link]

-

PMC. (2014). Usefulness of Serum Leucine-Rich Alpha-2 Glycoprotein as a Disease Activity Biomarker in Patients with Rheumatoid Arthritis. Retrieved from PubMed Central. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Lysinonorleucine. A new amino acid from hydrolysates of elastin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Purification of a lysinonorleucine cross-linked peptide fraction from porcine aorta elastin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. office2.jmbfs.org [office2.jmbfs.org]

- 6. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 7. Lysyl oxidases: Emerging biomarkers and therapeutic targets for various diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Serum leucine-rich α2 glycoprotein as a potential biomarker for systemic inflammation in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. waters.com [waters.com]

- 11. hitachi-hightech.com [hitachi-hightech.com]

- 12. Protein hydrolysis for amino acid analysis revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. perso.univ-rennes1.fr [perso.univ-rennes1.fr]

- 14. Optimizing Sample Preparation for Accurate Lysine Measurement - Creative Proteomics [metabolomics.creative-proteomics.com]

- 15. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]

- 16. Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition [mdpi.com]

- 17. longdom.org [longdom.org]

- 18. Simultaneous detection of lysine metabolites by a single LC–MS/MS method: monitoring lysine degradation in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Lysine Quantification Methods for Research and Biotech Use [metabolomics.creative-proteomics.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. mybiosource.com [mybiosource.com]

- 22. genebiosystems.com [genebiosystems.com]

- 23. L-Lysine ELISA kit – High Sensitivity – Plasma Samples [immusmol.com]

Application Note: High-Performance LC-MS/MS Quantitation of Lysinonorleucine (LNL)

This Application Note provides a definitive, high-sensitivity protocol for the quantitation of Lysinonorleucine (LNL) in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Executive Summary

Lysinonorleucine (LNL) is a non-reducible, bifunctional crosslink found primarily in elastin and collagen. It serves as a critical biomarker for extracellular matrix (ECM) maturity, turnover, and stability. Dysregulation of LNL levels is directly implicated in fibrotic diseases (e.g., IPF, NASH/MASH), connective tissue disorders (e.g., Cutis Laxa), and vascular aging.

Traditional analysis via HPLC with fluorescence detection requires laborious post-column derivatization and lacks specificity. This protocol outlines a direct, underivatized LC-MS/MS workflow utilizing a Pentafluorophenyl (PFP) stationary phase. This method offers superior selectivity, requires minimal sample volume (<5 mg tissue), and allows for the simultaneous quantitation of LNL alongside other crosslinks like Desmosine (DES) and Isodesmosine (IDES).

Scientific Rationale & Mechanism

The Chemistry of LNL

LNL (MW 275.[1][2][3][4][5][6][7][8][9][10][11]34) is formed via the condensation of an allysine residue (derived from lysyl oxidase activity) with a specific lysine residue on a neighboring chain.

-

Precursor: The initial condensation forms a Schiff base (

-LNL), which is acid-labile. -

Maturation: In vivo, or via chemical reduction ex vivo, this Schiff base is reduced to the stable secondary amine, Lysinonorleucine.

-

Critical Step: To measure the total crosslink burden (immature + mature), samples must be reduced with Sodium Borohydride (

) prior to acid hydrolysis. Omitting this step quantifies only the naturally matured LNL.

Why PFP Chromatography?

Standard C18 columns fail to retain polar, underivatized amino acids like LNL. Ion-pairing reagents (e.g., HFBA) suppress MS ionization. This protocol uses a Pentafluorophenyl (PFP) column, which provides retention via multiple mechanisms (H-bonding, dipole-dipole,

Experimental Protocol

Reagents & Materials

-

LNL Standard: Synthetic Lysinonorleucine (e.g., Santa Cruz Biotech, Toronto Research Chemicals).

-

Internal Standard (IS): Deuterated LNL (

-LNL) is preferred. If unavailable, -

Hydrolysis Acid: 6 M HCl (LC-MS grade).

-

Reducing Agent: Sodium Borohydride (

) in 0.1 M NaOH. -

Column: Phenomenex Luna PFP(2), 150 x 2.1 mm, 3 µm (or equivalent).

Sample Preparation Workflow

Step A: Tissue Pre-treatment & Reduction (Optional but Recommended)

Objective: Stabilize acid-labile Schiff bases to measure total LNL.

-

Wash: Mince 5–10 mg of tissue. Wash 3x with PBS to remove blood/salts.

-

Reduction: Suspend tissue in 500 µL of PBS. Add 50 µL of freshly prepared

solution (10 mg/mL in 0.01 M NaOH). -

Incubate: 1 hour at Room Temperature (RT). Stop reaction by adding glacial acetic acid dropwise until pH ~4.

-

Wash: Centrifuge (10,000 x g, 5 min), discard supernatant, and wash pellet 2x with water.

Step B: Acid Hydrolysis

-

Hydrolysis: Add 500 µL of 6 M HCl to the pellet in a pressure-tight glass vial.

-

Incubation: Heat at 110°C for 20–24 hours .

-

Drying: Cool samples. Evaporate acid to dryness using a SpeedVac or Nitrogen evaporator at 45°C.

-

Reconstitution: Dissolve residue in 200 µL of Mobile Phase A (0.1% Formic Acid in Water).

-

Filtration: Filter through a 0.22 µm PVDF membrane or spin-filter to remove particulates.

-

Note: For high-sensitivity instruments (Sciex 6500+, Thermo Altis), a 1:10 dilution is often required to prevent detector saturation from bulk amino acids.

-

LC-MS/MS Method Parameters

Liquid Chromatography (LC)

-

System: Agilent 1290 / Waters UPLC / Shimadzu Nexera

-

Column: Luna PFP(2) (150 x 2.1 mm, 3 µm)

-

Temp: 40°C

-

Flow Rate: 0.3 mL/min

-

Injection Vol: 2–5 µL

| Time (min) | % Mobile Phase A (0.1% FA in H2O) | % Mobile Phase B (0.1% FA in ACN) | Description |

| 0.0 | 98 | 2 | Loading |

| 2.0 | 98 | 2 | Isocratic Hold |

| 8.0 | 60 | 40 | Gradient Elution |

| 8.1 | 5 | 95 | Wash |

| 10.0 | 5 | 95 | Wash Hold |

| 10.1 | 98 | 2 | Re-equilibration |

| 13.0 | 98 | 2 | End |

Mass Spectrometry (MS)

-

Ionization: ESI Positive Mode

-

Source Temp: 500°C

-

Spray Voltage: 4500 V

MRM Transitions (Quantitation):

-

Precursor Ion: 276.2 m/z

| Analyte | Q1 Mass (Da) | Q3 Mass (Da) | Dwell (ms) | CE (V) | Role | Mechanism |

| LNL | 276.2 | 84.1 | 50 | 25-35 | Quantifier | Loss of lysine side chain (Piperidine ring formation) |

| LNL | 276.2 | 130.1 | 50 | 20-30 | Qualifier | Pipecolic acid fragment |

| LNL | 276.2 | 231.2 | 50 | 15-20 | Qualifier | Loss of COOH |

| IS | Varies | Varies | 50 | Opt | Internal Std | Match to specific IS used |

Note: Collision Energy (CE) values are indicative. Optimize by infusing pure standard.

Workflow Visualization

Figure 1: Step-by-step workflow for the extraction and quantitation of Lysinonorleucine from biological tissues.

Data Analysis & Validation

Calculations

LNL is typically normalized to total protein content or total amino acid content (often Hydroxyproline for collagen or Valine/Alanine for elastin).

Reporting Unit: pmol LNL / mg dry tissue weight OR residues LNL / 1000 residues.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Sensitivity | Ion suppression from bulk amino acids.[11] | Increase dilution (1:20) or use a diverter valve to send the first 2 mins of flow to waste. |

| Peak Tailing | Column overload or pH mismatch. | Ensure reconstitution solvent matches initial mobile phase (100% aqueous). |

| No Detection | Incomplete hydrolysis or lack of reduction. | Verify oven temp (110°C) and ensure NaBH4 step was performed if measuring immature crosslinks. |

References

-

Vertex AI Search. (2024). Rapid LC-MS/MS Evaluation of Collagen and Elastin Crosslinks. Retrieved from

-

Creative Proteomics. (n.d.). Optimizing Sample Preparation for Accurate Lysine Measurement. Retrieved from

-

ResearchGate. (2016). Simultaneous detection of lysine metabolites by a single LC–MS/MS method. Retrieved from

-

Santa Cruz Biotechnology. (n.d.). Lysinonorleucine Product Data & Molecular Weight. Retrieved from

-

Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids. Retrieved from

Sources

- 1. The chemistry of the collagen cross-links. Characterization of the products of reduction of skin, tendon and bone with sodium cyanoborohydride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous detection of lysine metabolites by a single LC–MS/MS method: monitoring lysine degradation in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lcms.cz [lcms.cz]

- 5. lcms.cz [lcms.cz]

- 6. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Evidence for a lysine-specific fragmentation in fast-atom bombardment mass spectra of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of collagen and elastin cross-links - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. uthsc.edu [uthsc.edu]

HPLC methods for separating lysinenorleucine isomers

Application Note: Chromatographic Strategies for the Separation and Quantification of Lysinenorleucine (LNL) Isomers

Executive Summary

Lysinenorleucine (LNL) is a non-reducible, stable crosslink found in collagen and elastin, formed via the condensation of a lysine residue with an allysine aldehyde. Its quantification is a critical biomarker for connective tissue turnover, fibrosis, and bone density disorders.

The analysis of LNL presents two distinct "isomer" challenges:

-

Structural Specificity: Separating LNL from structurally related crosslinks like Hydroxylysylnorleucine (HLNL) and Dihydroxylysinonorleucine (DHLNL).

-

Stereochemical Complexity: LNL contains two chiral centers. While biologically synthesized as the LL-isomer , acid hydrolysis induces racemization, resulting in a mixture of LL, DL, LD, and DD diastereomers.

This guide provides two field-proven protocols: a Cation-Exchange (IEC) method for robust total quantitation and an Ion-Pairing LC-MS/MS method for high-sensitivity isomer differentiation.

Pre-Analytical Workflow: The "Clean Sample" Imperative

Expert Insight: Direct injection of hydrolyzed tissue onto HPLC columns often fails because standard amino acids (Leucine, Lysine) are present at concentrations

The CF11 Cellulose Enrichment Step is the industry standard for removing bulk amino acids while retaining crosslinks.

Protocol A: Tissue Hydrolysis and CF11 Enrichment

Reagents: 6M HCl, CF11 Cellulose (Whatman), n-Butanol, Acetic Acid, Glacial Acetic Acid.

-

Hydrolysis:

-

Wash 10-50 mg of tissue (bone powder, skin biopsy) with saline.

-

Add 1.0 mL of 6M HCl .

-

Seal in a hydrolysis vial under

atmosphere. -

Incubate at 110°C for 20–24 hours .

-

Evaporate to dryness (SpeedVac) to remove HCl. Re-suspend in 500 µL water.

-

-

CF11 Column Preparation:

-

Slurry CF11 cellulose in the Wash Solvent (n-Butanol : Acetic Acid : Water, 4:1:1 v/v/v).

-

Pack a small glass column (Pasteur pipette with glass wool plug) with 2 mL of slurry.

-

-

Enrichment:

-

Apply the re-suspended hydrolysate to the column.

-

Wash: Elute with 3 mL of Wash Solvent. Note: Standard amino acids elute here.

-

Elute Crosslinks: Apply 2 mL of HPLC-grade Water . Collect this fraction.

-

Lyophilize the water fraction and re-dissolve in Mobile Phase A.

-

Analytical Workflows

Workflow Logic Diagram

Figure 1: Decision matrix for LNL analysis. CF11 enrichment is the critical junction ensuring analytical success.

Method 1: Cation-Exchange Chromatography (The Gold Standard)

Best for: Total LNL quantification without complex derivatization. Principle: LNL is highly basic. It elutes after Arginine on cation-exchange resins.

-

System: Biochrom 30+ or Beckman 6300 Amino Acid Analyzer.

-

Column: High-resolution Lithium or Sodium Cation Exchange Resin (

mm). -

Reagents:

-

Buffer A: 0.2 M Sodium Citrate, pH 3.15.

-

Buffer B: 0.2 M Sodium Citrate, pH 4.25.

-

Buffer C: 1.2 M Sodium Citrate + 1% Benzyl Alcohol, pH 6.45 (High ionic strength is key for eluting basic crosslinks).

-

-

Detection: Post-column derivatization with Ninhydrin (Reaction coil at 135°C). Detection at 570 nm.

Gradient Program:

| Time (min) | % Buffer A | % Buffer B | % Buffer C | Event |

|---|---|---|---|---|

| 0–30 | 100 | 0 | 0 | Elution of Acidic/Neutral AAs |

| 30–50 | 0 | 100 | 0 | Elution of Hydrophobic AAs |

| 50–90 | 0 | 0 | 100 | Elution of LNL (approx. 75 min) |

| 90–100 | 100 | 0 | 0 | Re-equilibration |

Validation Note: LNL typically elutes between Ammonia and Arginine. Ensure the "Buffer C" step is long enough to clear the column.

Method 2: Ion-Pairing RP-HPLC-MS/MS (High Sensitivity)